![molecular formula C30H42N2O8 B10752594 [(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate](/img/structure/B10752594.png)
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Macbecin est un composé chimique appartenant à la famille des ansamycines, une classe d'antibiotiques. Il est connu pour ses propriétés antitumorales et est désigné comme macbecin I et macbecin II. Ces composés ont été isolés pour la première fois à partir de bactéries actinomycètes . Macbecin s'est avéré efficace pour éradiquer les bactéries Gram-positives, les champignons et les protozoaires .
Méthodes De Préparation
Macbecin est produit à partir de la bactérie Actinosynnema pretiosum subsp. pretiosum ATCC 31280. La production implique la croissance de la bactérie sur un milieu ISP2 agar à 28°C pendant 48 heures pour former une pelouse. La culture est ensuite inoculée dans un milieu de semis et incubée en agitant à 28°C pendant 48 heures. Le milieu de production est ensuite fermenté dans un bioréacteur agité avec des conditions contrôlées, y compris la température, le débit d'air et le pH. Le bouillon de fermentation est extrait avec de l'acétate d'éthyle, et l'extrait obtenu est purifié par chromatographie et cristallisation .
Analyse Des Réactions Chimiques
Macbecin subit diverses réactions chimiques, notamment l'oxydation et la réduction. Les deux variantes, macbecin I et macbecin II, correspondent respectivement à la 1,4-benzoquinone oxydée et à l'hydroquinone réduite . La synthèse du macbecin I implique le couplage d'un époxyde avec un cyanocuprate d'ordre supérieur dérivé de l'iodure de vinyle. L'oxydation finale en quinone est réalisée avec du nitrate de cérium ammoniacal .
Applications de la recherche scientifique
Macbecin a des applications significatives dans la recherche scientifique, en particulier dans le domaine de la recherche sur le cancer. Il agit comme un inhibiteur de la protéine de choc thermique 90 (Hsp90), conduisant à la déstabilisation et à la dégradation de multiples protéines clientes oncogéniques, entraînant l'inhibition de la croissance cellulaire et l'apoptose . Macbecin a été proposé comme une alternative à la geldanamycine pour le développement de médicaments anticancéreux . De plus, macbecin s'est avéré efficace pour éradiquer les bactéries Gram-positives, les champignons et les protozoaires .
Mécanisme d'action
Macbecin exerce ses effets en inhibant la protéine de choc thermique 90 (Hsp90). Il se lie au site de liaison de l'ATP de la Hsp90 avec une forte affinité, conduisant à la déstabilisation et à la dégradation de multiples protéines clientes oncogéniques . Cette inhibition entraîne des activités antitumorales et cytocides .
Applications De Recherche Scientifique
Macbecin has significant scientific research applications, particularly in the field of cancer research. It acts as an inhibitor of heat shock protein 90 (Hsp90), leading to the destabilization and degradation of multiple oncogenic client proteins, resulting in cell growth inhibition and apoptosis . Macbecin has been proposed as an alternative lead to geldanamycin for anticancer drug development . Additionally, macbecin has shown effectiveness in eradicating Gram-positive bacteria, fungi, and protozoa .
Mécanisme D'action
Macbecin exerts its effects by inhibiting heat shock protein 90 (Hsp90). It binds to the ATP-binding site of Hsp90 with high affinity, leading to the destabilization and degradation of multiple oncogenic client proteins . This inhibition results in antitumor and cytocidal activities .
Comparaison Avec Des Composés Similaires
Macbecin est similaire à d'autres antibiotiques ansamycines, tels que la geldanamycine. Macbecin a été proposé comme une alternative à la geldanamycine en raison de son inhibition puissante de la Hsp90 sans la fraction quinone indésirable qui contribue à la toxicité hors cible de la geldanamycine . D'autres composés similaires incluent le 17-AAG et le 17-DMAG, qui inhibent également la Hsp90 mais contiennent la fraction quinone .
Propriétés
Formule moléculaire |
C30H42N2O8 |
|---|---|
Poids moléculaire |
558.7 g/mol |
Nom IUPAC |
[(4E,6E,8S,9R,10E,12S,13S,14S,16S,17R)-13,14,17-trimethoxy-4,8,10,12,16-pentamethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C30H42N2O8/c1-16-10-9-11-17(2)29(35)32-23-15-21(33)14-22(25(23)34)27(38-7)20(5)13-24(37-6)28(39-8)19(4)12-18(3)26(16)40-30(31)36/h9-12,14-16,19-20,24,26-28H,13H2,1-8H3,(H2,31,36)(H,32,35)/b10-9+,17-11+,18-12+/t16-,19-,20-,24-,26+,27+,28-/m0/s1 |
Clé InChI |
PLTGBUPHJAKFMA-AKHLCTHTSA-N |
SMILES isomérique |
C[C@H]1C[C@@H]([C@H]([C@H](/C=C(/[C@@H]([C@H](/C=C/C=C(/C(=O)NC2=CC(=O)C=C([C@@H]1OC)C2=O)\C)C)OC(=O)N)\C)C)OC)OC |
SMILES canonique |
CC1CC(C(C(C=C(C(C(C=CC=C(C(=O)NC2=CC(=O)C=C(C1OC)C2=O)C)C)OC(=O)N)C)C)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


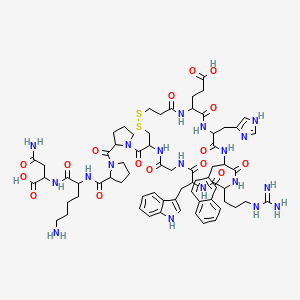


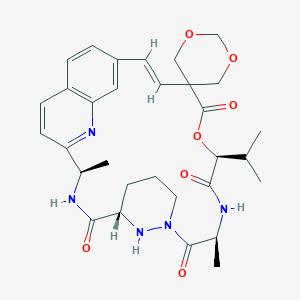

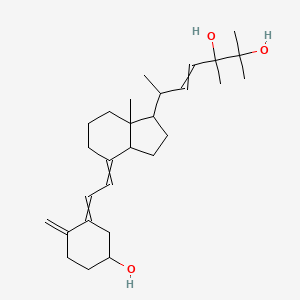
![9-[(1R,6R,8R,9R,10R,15R,17R,18R)-17-(6-aminopurin-9-yl)-9,18-difluoro-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.3.0.06,10]octadecan-8-yl]-1H-purin-6-one](/img/structure/B10752551.png)
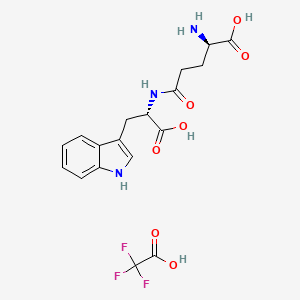
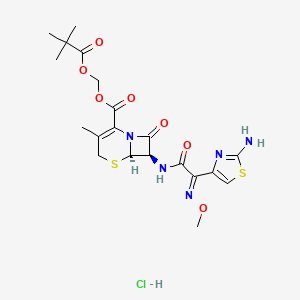
![(6R,7S)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-chloro-8-oxo-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B10752575.png)
![3-[(3R)-3-(4-chlorophenyl)sulfonyl-3-(2,5-difluorophenyl)cyclohexyl]propanoic acid](/img/structure/B10752582.png)
![(E)-6-[(4E)-4-[(2E)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2,3-dimethylhept-4-ene-2,3-diol](/img/structure/B10752588.png)
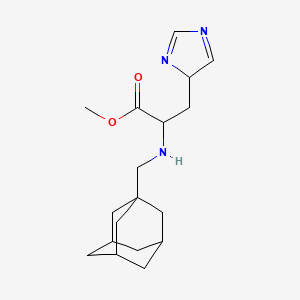
![2,2-Dimethylpropanoyloxymethyl 7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride](/img/structure/B10752596.png)
